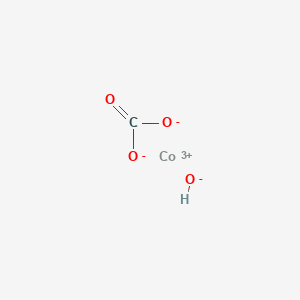
Cobalt(3+) carbonate hydroxide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(3+) carbonate hydroxide (1/1/1) is a compound that combines cobalt, carbonate, and hydroxide ions in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(3+) carbonate hydroxide (1/1/1) can be synthesized through various methods, including hydrothermal synthesis and co-precipitation. One common method involves dissolving cobalt nitrate in deionized water, followed by the addition of ammonium fluoride and sodium carbonate. The mixture is then subjected to hydrothermal conditions, typically at temperatures around 120-180°C for several hours .
Industrial Production Methods
In industrial settings, the production of cobalt(3+) carbonate hydroxide (1/1/1) often involves large-scale hydrothermal reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(3+) carbonate hydroxide (1/1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form cobalt oxide or reduced to cobalt metal under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with cobalt(3+) carbonate hydroxide (1/1/1) include mineral acids, such as hydrochloric acid, which can dissolve the compound to form cobalt chloride and release carbon dioxide . Other reagents include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from reactions involving cobalt(3+) carbonate hydroxide (1/1/1) depend on the specific reaction conditions. For instance, oxidation reactions typically yield cobalt oxide, while reduction reactions can produce cobalt metal .
Aplicaciones Científicas De Investigación
Cobalt(3+) carbonate hydroxide (1/1/1) has a wide range of scientific research applications:
Energy Storage: The compound is utilized in the development of supercapacitors and batteries due to its high specific capacitance and excellent cycling stability.
Gas Sensing: It is employed in the fabrication of gas sensors, particularly for detecting gases like ammonia.
Materials Science: The unique structural properties of cobalt(3+) carbonate hydroxide (1/1/1) make it suitable for use in advanced materials and nanostructures.
Mecanismo De Acción
The mechanism by which cobalt(3+) carbonate hydroxide (1/1/1) exerts its effects is primarily related to its ability to facilitate electron transfer processes. In catalysis, for example, the compound’s structure allows for efficient electron transfer, which enhances its catalytic activity in reactions like the oxygen evolution reaction . The molecular targets and pathways involved include the active sites on the cobalt ions, which interact with reactant molecules to facilitate the desired chemical transformations .
Comparación Con Compuestos Similares
Cobalt(3+) carbonate hydroxide (1/1/1) can be compared with other similar compounds, such as cobalt(II) carbonate, cobalt(II) hydroxide, and nickel-cobalt carbonate hydroxide hydrate
Cobalt(II) Carbonate: Similar in composition but typically less active in catalytic applications.
Cobalt(II) Hydroxide: Shares hydroxide ions but lacks the carbonate component, affecting its structural properties and reactivity.
Nickel-Cobalt Carbonate Hydroxide Hydrate: A mixed-metal compound that combines the properties of both nickel and cobalt, offering unique advantages in certain applications.
Propiedades
Número CAS |
62647-83-0 |
|---|---|
Fórmula molecular |
CHCoO4-3 |
Peso molecular |
135.95 g/mol |
Nombre IUPAC |
cobalt;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3 |
Clave InChI |
AMBICLBCMQSUDI-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].[OH-].[Co+3] |
SMILES canónico |
C(=O)([O-])[O-].[OH-].[Co] |
Key on ui other cas no. |
62647-83-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















